molecular formula C11H20O2 B8373894 Methyl 2-ethyl-2-(1-methylethyl)-4-pentenoate

Methyl 2-ethyl-2-(1-methylethyl)-4-pentenoate

Cat. No. B8373894
M. Wt: 184.27 g/mol
InChI Key: ZEJKYVJZRWFBTB-UHFFFAOYSA-N
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Patent
US06066666

Procedure details

The reaction of methyl 2-ethyl-3-methylbutyrate (23.76 g, 165 mmol), prepared as in Lion C, Dubois J E (1981) supra., with allyl bromide (31.34 g, 259 mmol) in the presence of lithium diisopropylamide (prepared by treating diisopropylamine (25.05 g, 248 mmol) with butyllithium in hexanes (2.5 M, 94.4 mL, 236 mmol)) in THF (330 mL) and HMPA (24.7 mL, 142 mmol), as described above in the preparation of Example 7, followed by the vacuum distillation of crude product afforded the pure olefinic ester (24.85 g, 82%) as a colorless liquid: bp 92-94° C. (20 mmHg).
Quantity
23.76 g
Type
reactant
Reaction Step One
Quantity
31.34 g
Type
reactant
Reaction Step Two
Quantity
94.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
24.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
330 mL
Type
solvent
Reaction Step Two
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH:8]([CH3:10])[CH3:9])[C:4]([O:6][CH3:7])=[O:5])[CH3:2].[CH2:11](Br)[CH:12]=[CH2:13].C([N-]C(C)C)(C)C.[Li+].CN(P(N(C)C)(N(C)C)=O)C>C1COCC1>[CH2:1]([C:3]([CH:8]([CH3:10])[CH3:9])([CH2:13][CH:12]=[CH2:11])[C:4]([O:6][CH3:7])=[O:5])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
23.76 g
Type
reactant
Smiles
C(C)C(C(=O)OC)C(C)C
Step Two
Name
Quantity
31.34 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
94.4 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
24.7 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
330 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
followed by the vacuum distillation of crude product

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)OC)(CC=C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.85 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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